molecular formula C11H11NO2 B027352 2,3-Dimethyl-1H-indole-6-carboxylic acid CAS No. 103986-06-7

2,3-Dimethyl-1H-indole-6-carboxylic acid

Cat. No.: B027352
CAS No.: 103986-06-7
M. Wt: 189.21 g/mol
InChI Key: UDPOIMGOHQYJEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring . Subsequent methylation and carboxylation steps are carried out to introduce the dimethyl and carboxylic acid groups at the desired positions.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation and dehydrogenation reactions to achieve the desired functionalization . The use of continuous flow reactors and green chemistry principles is also gaining traction in industrial settings to improve efficiency and reduce environmental impact.

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2,3-dimethyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPOIMGOHQYJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378267
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-06-7
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
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